
(4-(Difluoromethoxy)phenyl)boronic acid
Übersicht
Beschreibung
The compound "(4-(Difluoromethoxy)phenyl)boronic acid" is a boronic acid derivative characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the phenyl ring at the para position. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and as sensors for carbohydrates .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "(4-(Difluoromethoxy)phenyl)boronic acid," they do offer insights into the synthesis of related boronic acid compounds. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . This methodology could potentially be adapted for the synthesis of "(4-(Difluoromethoxy)phenyl)boronic acid" by starting with an appropriate halogenated precursor and introducing the difluoromethoxy group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For example, the introduction of electron-withdrawing groups such as -OCF3 can affect the acidity and the ability to form hydrogen bonds, as seen in the case of (trifluoromethoxy)phenylboronic acids . The difluoromethoxy group in "(4-(Difluoromethoxy)phenyl)boronic acid" is expected to have similar electron-withdrawing effects, potentially influencing the compound's reactivity and interactions.
Chemical Reactions Analysis
Boronic acids are widely used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . The presence of the difluoromethoxy group could influence the reactivity of "(4-(Difluoromethoxy)phenyl)boronic acid" in such reactions. Additionally, boronic acids can participate in dehydrative condensation reactions, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes amidation between carboxylic acids and amines . The difluoromethoxy substituent may also impact the coordination properties and catalytic activity of the compound in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be significantly altered by the introduction of different substituents. For instance, the acidity of boronic acids is affected by the electronic nature of the substituents, with more electron-withdrawing groups leading to increased acidity . The difluoromethoxy group is expected to increase the acidity of "(4-(Difluoromethoxy)phenyl)boronic acid" compared to its non-fluorinated analogs. Additionally, the crystal structure of related compounds, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), provides insights into the potential solid-state arrangement of "(4-(Difluoromethoxy)phenyl)boronic acid," which may form monomeric complexes stabilized by van der Waals forces .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNJRNTHPKCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630394 | |
| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)phenyl)boronic acid | |
CAS RN |
688810-12-0 | |
| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

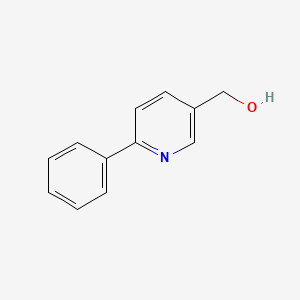
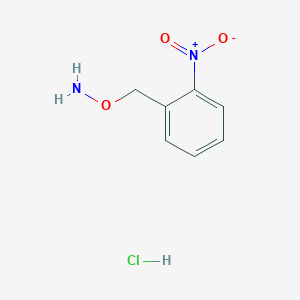
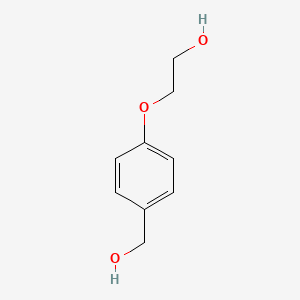
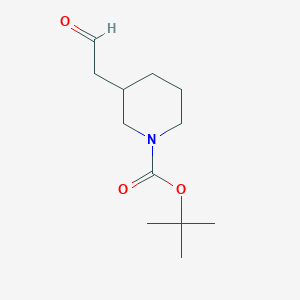
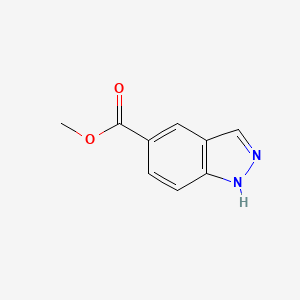
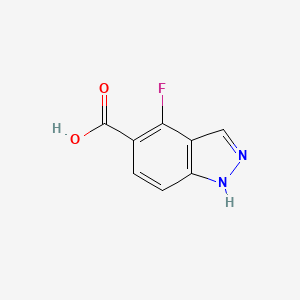
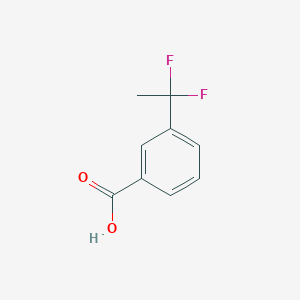
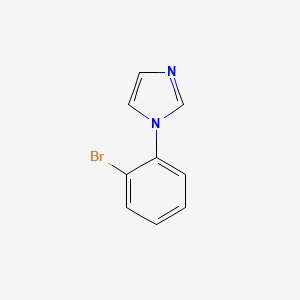

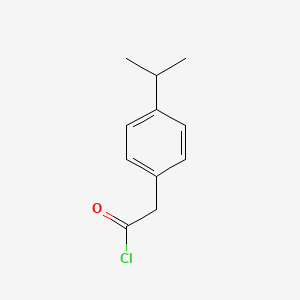


![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
